N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-10-5-6-13-12(9-10)21(17(23)24-13)8-7-15(22)20-16-19-11-3-1-2-4-14(11)25-16/h1-6,9H,7-8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGRCCAUOZCOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Formation of Benzoxazole Moiety: This involves the cyclization of 2-aminophenol with a chloro-substituted carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzothiazole and benzoxazole intermediates through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Benzoxazole Ring Formation
The 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl moiety is synthesized via condensation reactions between 2-aminophenol derivatives and aldehydes or ketones. Key catalytic methods include:
These methods highlight the role of nanocatalysts in improving regioselectivity and reducing reaction times.
Benzothiazole Functionalization
The benzothiazole unit is typically introduced via nucleophilic substitution or cyclization. For example:
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Acylation : Reacting 2-aminobenzothiazole with chloroacetyl chloride under basic conditions forms the propanamide bridge.
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Metal-mediated coupling : Palladium catalysts enable cross-coupling reactions for aryl-amide bond formation .
Amide Bond Reactivity
The central amide group participates in hydrolysis and condensation:
Electrophilic Substitution on Heterocycles
The benzothiazole and benzoxazole rings undergo regioselective substitutions:
Chloro Group Reactivity
The 5-chloro substituent on the benzoxazole ring is susceptible to nucleophilic aromatic substitution (NAS):
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Amination | NH<sub>3</sub>/CuI | 120°C, DMF, 12 h | 5-amino-benzoxazole derivative |
| Methoxylation | NaOMe, Pd(OAc)<sub>2</sub> | 80°C, 6 h | 5-methoxy analog with 75% yield |
C-H Functionalization
Directed lithiation or transition-metal catalysis enables functionalization at specific positions:
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Benzothiazole C-6 position : LiTMP-mediated bromination at −78°C.
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Benzoxazole C-4 position : Pd-catalyzed Suzuki coupling with aryl boronic acids .
Reduction of Oxo Groups
The 2-oxo group in the benzoxazole ring can be reduced selectively:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Ethanol, RT, 2 h | 2,3-Dihydrobenzoxazole | 68% |
| BH<sub>3</sub>·THF | 0°C to RT, 4 h | Secondary alcohol derivative | 52% |
Oxidation of Thiazole Moiety
Benzothiazole’s sulfur atom oxidizes under strong conditions:
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H<sub>2</sub>O<sub>2</sub>/AcOH : Forms benzothiazole S-oxide at 60°C.
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mCPBA : Yields sulfone derivatives at RT.
Stability and Degradation
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Photodegradation : UV irradiation (254 nm) in methanol leads to cleavage of the benzoxazole ring within 24 h.
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Thermal stability : Decomposes above 220°C without melting, confirmed by TGA.
Scientific Research Applications
Pharmacological Applications
Kynurenine Monooxygenase Inhibition
One of the primary applications of this compound is as an inhibitor of kynurenine monooxygenase (KMO). KMO plays a crucial role in the metabolism of tryptophan and is implicated in various neurological disorders. Research indicates that KMO inhibitors may be beneficial in treating conditions such as:
- Acute Pancreatitis
- Chronic Kidney Disease
- Neurodegenerative Diseases (e.g., Alzheimer's, Huntington's disease)
- Psychiatric Disorders (e.g., depression, schizophrenia)
These findings suggest that the compound could be pivotal in developing new therapeutic strategies for managing these conditions .
Antimicrobial Properties
Studies have shown that compounds related to N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide exhibit antimicrobial activity against various pathogens. This property can be leveraged for developing new antibiotics or antifungal agents .
Biochemical Research
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes, including:
- Monoamine Oxidase (MAO) : Inhibitors of MAO are important for treating depression and anxiety disorders. Compounds derived from benzothiazole structures have shown promising results in inhibiting MAO activity .
- Cholinesterases : Inhibition of cholinesterases is relevant for treating Alzheimer’s disease. The compound has demonstrated potential in inhibiting both acetylcholinesterase and butyrylcholinesterase .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzothiazole and benzoxazole structures can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing benzothiazole, benzoxazole, or related heterocyclic frameworks, focusing on synthesis, physicochemical properties, and functional attributes.
Structural Analogues with Benzothiazole/Benzoxazole Motifs
Key Differences and Implications
- Substituent Effects: The target compound’s 5-chloro group on benzoxazole (vs.
- Synthetic Accessibility : Compound 17c achieved a 99.33% yield via nitrobenzenesulfonyl-mediated coupling, suggesting that electron-deficient groups facilitate high-efficiency reactions .
- Biological Relevance : Nitazoxanide derivatives (e.g., ’s N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) demonstrate PFOR enzyme inhibition via amide-anion interactions, a mechanism likely shared by the target compound due to its analogous heterocyclic amide framework .
Spectroscopic and Crystallographic Trends
- IR/NMR : All compounds exhibit characteristic C=O (1700–1730 cm⁻¹) and NH (3200–3300 cm⁻¹) stretches, confirming amide functionality. Aromatic proton shifts in ¹H NMR (δ 6.8–8.2 ppm) align with benzothiazole/benzoxazole systems .
- Crystallography : highlights intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) stabilizing crystal packing, a feature critical for predicting solubility and crystallinity in the target compound .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(1,3-benzothiazol-2-yl)-3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide?
The compound can be synthesized via a coupling reaction between 5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazole derivatives and benzothiazol-2-amine precursors. A typical approach involves activating the carboxylic acid group (e.g., using chlorinating agents like thionyl chloride) to form an acyl chloride, followed by amide bond formation under anhydrous conditions (e.g., pyridine as a base). Purification via column chromatography and recrystallization (e.g., methanol/water) is critical to isolate the product .
Q. Which analytical techniques are essential for verifying the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton environments and carbon frameworks, respectively.
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended) with reverse-phase columns and UV detection.
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray Crystallography: For unambiguous structural determination, refine single-crystal data using SHELXL (for small molecules) and visualize with ORTEP-3 .
Q. How should researchers design experiments to assess the compound’s solubility and stability?
- Solubility: Perform phase-solubility studies in buffered solutions (pH 1–12) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy or HPLC to quantify dissolved fractions.
- Stability: Conduct accelerated stability testing under thermal (40–60°C), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation products via LC-MS .
Q. What are the best practices for resolving ambiguities in spectroscopic data?
Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For crystallographic discrepancies (e.g., bond length deviations), use SHELXL’s refinement tools to adjust thermal parameters and validate against Hirshfeld surfaces .
Advanced Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?
- Factor Screening: Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via Plackett-Burman design.
- Response Surface Methodology (RSM): Use central composite design to model nonlinear relationships. For example, optimize coupling reaction yield by varying equivalents of benzothiazol-2-amine and reaction time.
- Statistical Validation: Analyze ANOVA results to confirm significance (p < 0.05) and adjust parameters iteratively .
Q. What computational strategies aid in predicting the compound’s bioactivity and reaction pathways?
- Quantum Chemical Calculations: Employ density functional theory (DFT) to explore transition states and reaction energetics (e.g., amide bond formation).
- Molecular Docking: Simulate interactions with target proteins (e.g., benzoxazole-binding enzymes) using AutoDock Vina or Schrödinger Suite.
- Machine Learning: Train models on existing benzoxazole/benzothiazole datasets to predict solubility or toxicity profiles .
Q. How can researchers resolve contradictions in crystallographic refinement outcomes?
- Data Validation: Cross-check SHELXL refinement metrics (R-factor, wR2) against IUCr standards.
- Hydrogen Bond Analysis: Use Mercury software to identify non-classical interactions (e.g., C–H⋯O/F) that stabilize packing.
- Twinned Data Handling: Apply SHELXL’s TWIN/BASF commands for twinned crystals and verify using Hooft statistics .
Q. What methodologies are recommended for studying intermolecular interactions in solid-state structures?
- Hirshfeld Surface Analysis: Map close contacts (e.g., π-π stacking, halogen bonds) using CrystalExplorer.
- Energy Frameworks: Calculate interaction energies (electrostatic, dispersion) to quantify lattice stability.
- Thermogravimetric Analysis (TGA): Correlate thermal decomposition profiles with packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
